ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
The compound ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (hereafter referred to as Compound A) is a thieno[3,4-d]pyridazine derivative featuring a phenyl group at position 3 and a 4-(propan-2-yloxy)benzamido substituent at position 5. The isopropoxy group on the benzamido moiety contributes to its lipophilicity and may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-4-32-25(31)21-19-14-34-23(20(19)24(30)28(27-21)17-8-6-5-7-9-17)26-22(29)16-10-12-18(13-11-16)33-15(2)3/h5-15H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRPOKNDEYTZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the phenyl group and the ethyl ester functional group. Common reagents used in these reactions include various halogenated compounds, amines, and esters. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, esters, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamido Group
Ethyl 4-oxo-3-phenyl-5-{[4-(trifluoromethyl)benzoyl]amino}-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Key Difference : The benzamido group is substituted with a 4-(trifluoromethyl) group instead of 4-(propan-2-yloxy) .
- Molecular weight: 487.452 g/mol (vs. Compound A’s estimated ~500 g/mol), suggesting comparable size but distinct polarity.
- Applications : Trifluoromethyl groups are often used in medicinal chemistry to modulate metabolic stability and bioavailability .
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Key Differences: Acyl Group: The benzamido is replaced with a 3-phenylpropanoylamino chain. Phenyl Substitution: Position 3 features a 4-(trifluoromethyl)phenyl group instead of a simple phenyl .
- The trifluoromethylphenyl group adds steric bulk and electron-withdrawing effects, which could enhance target selectivity but reduce solubility.
Ethyl 4-oxo-3-phenyl-5-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (BA94301)
Core Structure Modifications
Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a)
- Key Difference: Thieno[2,3-d]pyridazine core (vs. [3,4-d] in Compound A) and a methyl group at position 5 .
- Impact :
- Altered ring fusion position affects π-π stacking interactions and electronic distribution.
- Simpler substituents (methyl vs. benzamido) reduce steric hindrance but limit functional diversity.
Tabulated Comparison of Key Analogues
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis involves constructing the thieno[3,4-d]pyridazine core, followed by introducing substituents (e.g., phenyl, 4-(propan-2-yloxy)benzamido groups). Key steps include:
- Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF or DMSO) under inert gas to stabilize reactive intermediates .
- Coupling reactions : Use coupling agents like HATU or DCC for amide bond formation between the thienopyridazine core and benzamido group .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is essential due to the compound’s polarity and structural complexity .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC to quantify dissolved fractions .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor via LC-MS for decomposition products .
Advanced Research Questions
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., cyclooxygenase-2 or kinases). Focus on the benzamido and thienopyridazine moieties as pharmacophores .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities and validate against experimental IC50 values .
Q. How can structural analogs resolve contradictions in biological activity data?
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing 4-(propan-2-yloxy) with 4-nitro or 4-methoxy groups). Compare inhibitory potency against target enzymes .
- Crystallography : Co-crystallize the compound with its target protein to identify key hydrogen bonds or π-π interactions missed in docking studies .
Q. What strategies mitigate spectral overlap in NMR characterization?
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in the aromatic region (δ 7.0–8.5 ppm). Assign protons on the phenyl and thienopyridazine rings via coupling patterns .
- Isotopic labeling : Synthesize 13C/15N-labeled analogs to track specific carbons/nitrogens in complex spectra .
Experimental Design & Data Analysis
Q. How to design dose-response experiments for cytotoxicity studies?
- Dose range : Test 0.1–100 µM in triplicate across cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin) and measure viability via MTT assay .
- Data normalization : Express results as % viability relative to untreated cells. Fit sigmoidal curves (log[concentration] vs. response) to calculate EC50 .
Q. What statistical approaches address variability in enzymatic inhibition assays?
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
- ANOVA : Compare inhibition across multiple enzyme isoforms (e.g., COX-1 vs. COX-2) with post-hoc Tukey correction .
Contradiction Resolution
Q. How to reconcile discrepancies between computational predictions and experimental binding data?
- Re-evaluate force fields : Adjust partial charges in docking software to account for electron-withdrawing/donating effects of substituents .
- Solvent effects : Include explicit water molecules in docking grids to mimic physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
